molecular formula C18H18ClNO B5739389 (E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE

(E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE

Cat. No.: B5739389
M. Wt: 299.8 g/mol
InChI Key: ISWCCTLBFPYKMQ-VAWYXSNFSA-N
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Description

(E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and an ethyl-methylphenyl group attached to a propenamide backbone

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c1-3-14-9-6-7-13(2)18(14)20-17(21)12-11-15-8-4-5-10-16(15)19/h4-12H,3H2,1-2H3,(H,20,21)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWCCTLBFPYKMQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C=CC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-ethyl-6-methylaniline.

    Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with 2-ethyl-6-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding imine.

    Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base such as triethylamine to form (E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

(E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-BROMOPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE: Similar structure but with a bromine atom instead of chlorine.

    (E)-3-(2-FLUOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

(E)-3-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific combination of substituents in this compound may result in distinct properties and applications compared to its analogs.

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